1-Octyl-N-(4-octylphenyl)naphthalen-2-amine
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Overview
Description
1-Octyl-N-(4-octylphenyl)naphthalen-2-amine is an organic compound with the molecular formula C32H45N This compound is characterized by its naphthalene core substituted with octyl and octylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octyl-N-(4-octylphenyl)naphthalen-2-amine typically involves the reaction of naphthalen-2-amine with octyl bromide and 4-octylphenyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Octyl-N-(4-octylphenyl)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1-Octyl-N-(4-octylphenyl)naphthalen-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Octyl-N-(4-octylphenyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, its amine group can form hydrogen bonds with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
N-Phenylnaphthalen-1-amine: An aromatic amine with a similar naphthalene core but different substituents.
N-(4-Octylphenyl)-1-naphthalenamine: A compound with a similar structure but different alkyl chain lengths.
Uniqueness: 1-Octyl-N-(4-octylphenyl)naphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer alkyl chains enhance its hydrophobicity and potential interactions with lipid membranes, making it a valuable compound for various applications.
Properties
CAS No. |
90375-86-3 |
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Molecular Formula |
C32H45N |
Molecular Weight |
443.7 g/mol |
IUPAC Name |
1-octyl-N-(4-octylphenyl)naphthalen-2-amine |
InChI |
InChI=1S/C32H45N/c1-3-5-7-9-11-13-17-27-21-24-29(25-22-27)33-32-26-23-28-18-15-16-19-30(28)31(32)20-14-12-10-8-6-4-2/h15-16,18-19,21-26,33H,3-14,17,20H2,1-2H3 |
InChI Key |
GLEAJEPGOSMZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C=C2)CCCCCCCC |
Origin of Product |
United States |
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